molecular formula C21H26N2O4S B3447461 1-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

1-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3447461
M. Wt: 402.5 g/mol
InChI Key: BMQDBGRRVCKWHG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-3-5-17(6-4-16)15-22-21(24)18-11-13-23(14-12-18)28(25,26)20-9-7-19(27-2)8-10-20/h3-10,18H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQDBGRRVCKWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the carboxamide group: The final step involves the reaction of the sulfonylated piperidine with an appropriate amine, such as 4-methylbenzylamine, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or carboxamide groups can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and inflammation.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

    Industrial Applications: It is utilized in the development of specialty chemicals and as a building block for more complex molecules in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)sulfonyl-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may result in different chemical and biological properties.

    1-(4-Methoxyphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

    1-(4-Methoxyphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]piperidine-4-carboxamide: The nitro group introduces additional electronic effects, potentially affecting the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Reactant of Route 2
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1-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

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